

# An In-depth Technical Guide to the Physical Properties of 11:0 Phosphatidylcholine

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## Compound of Interest

Compound Name: 11:0 PC

Cat. No.: B11939574

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## Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (**11:0 PC**) is a saturated phosphatidylcholine, a class of phospholipids that are major components of biological membranes.<sup>[1]</sup> Its structure consists of a glycerol backbone, two undecanoic acid (11:0) fatty acid chains at the sn-1 and sn-2 positions, a phosphate group at the sn-3 position, and a choline headgroup attached to the phosphate. This amphiphilic nature, with a hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments, forming the basis of liposomes and other lipid-based drug delivery systems. While not as commonly studied as other phosphatidylcholines, understanding the physical properties of **11:0 PC** is crucial for its potential applications in research and pharmaceutical development, particularly in the formation of model membranes and lipid nanoparticles.

## Core Physical and Chemical Properties

A summary of the core physical and chemical properties of 11:0 Phosphatidylcholine is presented below. It is important to note that while some fundamental properties are well-documented, specific experimental values for thermotropic and solution behavior are not readily available in the scientific literature. In such cases, data for the closely related 1,2-dilauroyl-sn-glycero-3-phosphocholine (12:0 PC or DLPC) is provided for comparative purposes, with the acknowledgment that these are not direct measurements for **11:0 PC**.

Property	Value	Source
Synonyms	1,2-diundecanoyl-sn-glycero-3-phosphocholine, PC(11:0/11:0)	[2]
CAS Number	27869-47-2	[2]
Molecular Formula	C <sub>30</sub> H <sub>60</sub> NO <sub>8</sub> P	[2]
Molecular Weight	593.773 g/mol	[2]
Appearance	White to off-white powder	
Storage Temperature	-20°C	
Melting Point	Data not available.	
Phase Transition Temperature (T <sub>m</sub> )	Data not available for 11:0 PC. For comparison, the T <sub>m</sub> for 12:0 PC (DLPC) is -2°C.	[3]
Critical Micelle Concentration (CMC)	Data not available. Short-chain PCs (C3-C8) are known to be water-soluble and form micelles.[2]	
Solubility	Soluble in ethanol and chloroform. Short-chain PCs (C3-C8) are described as water-soluble and hygroscopic. [2][4]	

## Experimental Protocols

The determination of the physical properties of phospholipids like **11:0 PC** involves a range of biophysical techniques. Below are detailed methodologies for key experiments that would be employed to characterize its properties.

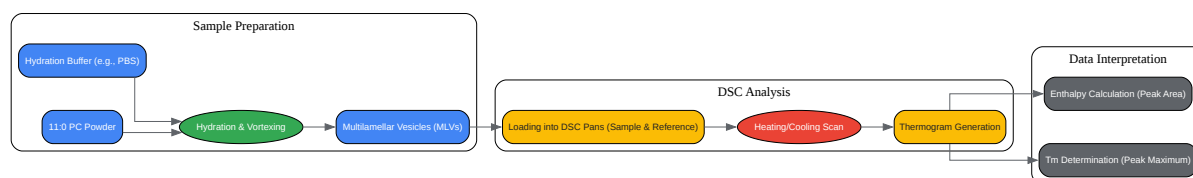
### Determination of Phase Transition Temperature (T<sub>m</sub>) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold standard for determining the gel-to-liquid crystalline phase transition temperature ( $T_m$ ).<sup>[5]</sup>

#### Methodology:

- **Sample Preparation:** A known amount of **11:0 PC** is hydrated in a buffer solution (e.g., phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs). This is typically achieved by vortexing the lipid suspension above its expected  $T_m$ .
- **DSC Analysis:** The lipid dispersion and a reference sample (buffer) are placed in separate DSC pans. The pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that brackets the expected phase transition.
- **Data Analysis:** The DSC instrument measures the differential heat flow between the sample and the reference. A peak in the heat flow versus temperature plot (thermogram) indicates a phase transition. The temperature at the peak maximum is taken as the  $T_m$ . The area under the peak corresponds to the enthalpy of the transition ( $\Delta H$ ).

A generalized workflow for this process is illustrated below.



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Caption: Workflow for Determining Phase Transition Temperature using DSC.

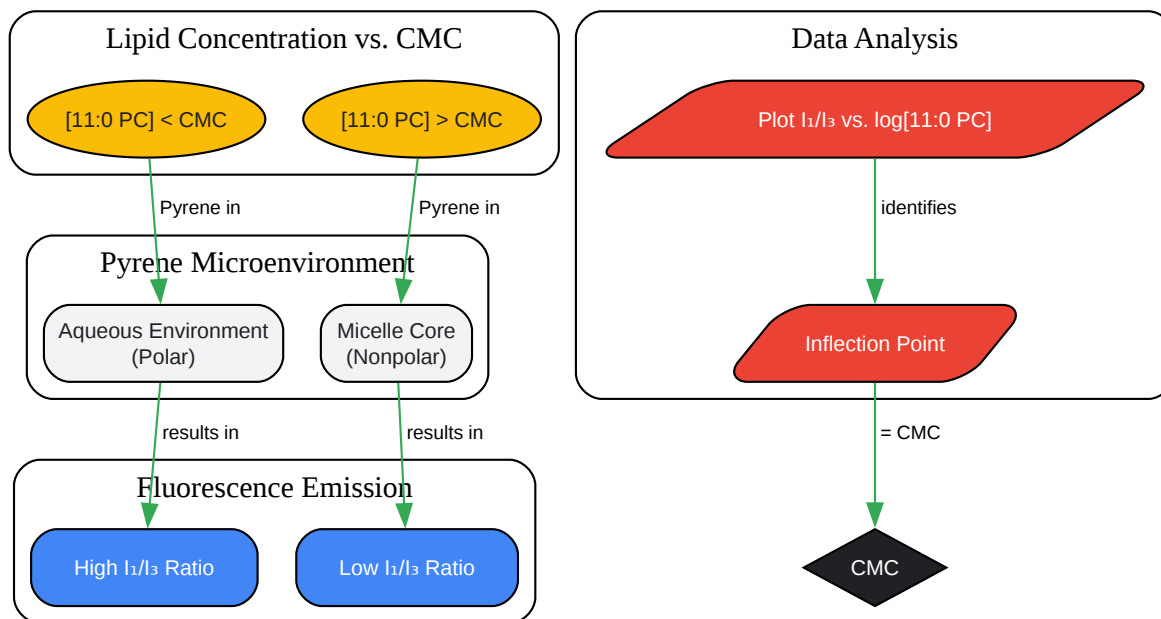
## Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

The critical micelle concentration is the concentration of a surfactant above which micelles form. For short-chain, water-soluble phospholipids, this can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

### Methodology:

- **Stock Solutions:** A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of aqueous solutions of **11:0 PC** with varying concentrations are also prepared.
- **Sample Preparation:** A small aliquot of the pyrene stock solution is added to each **11:0 PC** solution, and the solvent is evaporated, leaving the pyrene to be incorporated into the lipid environment. The final pyrene concentration is kept very low to avoid self-quenching.
- **Fluorescence Measurement:** The fluorescence emission spectra of the samples are recorded with an excitation wavelength of around 335 nm. The intensities of the first ( $I_1$ ) and third ( $I_3$ ) vibronic peaks of the pyrene emission spectrum are measured.
- **Data Analysis:** The ratio of the intensities of the first and third peaks ( $I_1/I_3$ ) is plotted against the logarithm of the **11:0 PC** concentration. A sharp decrease in the  $I_1/I_3$  ratio is observed as pyrene partitions from the polar aqueous environment into the nonpolar interior of the micelles. The concentration at the inflection point of this sigmoidal curve is taken as the CMC.

A logical diagram for CMC determination is shown below.



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Caption: Logical Flow for CMC Determination via Pyrene Fluorescence.

## Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not merely a structural component of cell membranes; it is also a key player in cellular signaling. It serves as a precursor for the generation of several important second messengers through the action of phospholipase enzymes. While specific signaling roles for **11:0 PC** have not been detailed, the general pathways involving phosphatidylcholine are well-established.

Phospholipases C (PLC) and D (PLD) are two major enzyme families that hydrolyze phosphatidylcholine to produce signaling molecules.

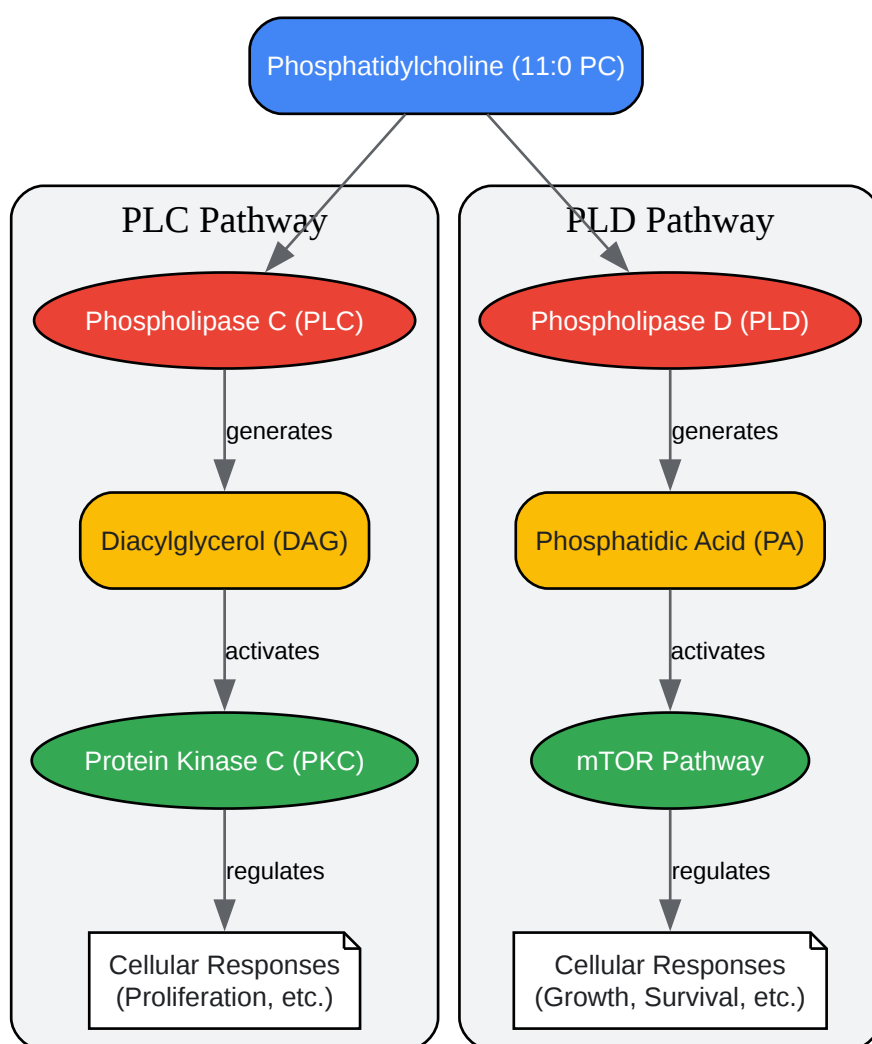
- **Phospholipase C (PLC):** PLC cleaves the phosphocholine headgroup from phosphatidylcholine, yielding diacylglycerol (DAG). DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream

protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[6]

- Phospholipase D (PLD): PLD hydrolyzes the terminal phosphodiester bond of the choline headgroup, producing phosphatidic acid (PA) and free choline. PA is also a significant signaling lipid that can be further metabolized to DAG or lysophosphatidic acid (LPA). PA is involved in regulating cell growth, survival, and membrane trafficking, partly through the activation of the mTOR signaling pathway.[6]

The interplay of these enzymatic pathways is critical for normal cellular function, and their dysregulation is often implicated in diseases such as cancer.[6][7]

A simplified diagram of these signaling pathways is provided below.



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Caption: Phosphatidylcholine Signaling Pathways.

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